Quinolin-8-yl-acetic acid
Overview
Description
Quinolin-8-yl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allosteric HIV-1 Integrase Inhibition
Quinolin-8-yl-acetic acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impede HIV-1 replication. These compounds inhibit the interaction between HIV-1 integrase, viral DNA, and the cellular cofactor LEDGF, crucial for viral replication. This multimodal inhibition mechanism shows promise for developing potent antiretroviral compounds (Kessl et al., 2012).
Plant Growth Stimulation
Derivatives of this compound have been explored for their potential in stimulating rhizogenesis in plant microclonal propagation. Specific derivatives, particularly the sodium salt of 2-((quinolin-4-yl)thio)acetic acid, showed notable efficacy in enhancing root formation in Paulownia explants, presenting a promising avenue for agricultural applications (Zavhorodnii et al., 2022).
Vibrational and Structural Analysis
Studies involving derivatives of this compound, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been conducted to understand their structural and vibrational properties. Techniques like infrared, Raman spectroscopies, and nuclear magnetic resonance spectroscopy have been utilized for characterizing these compounds, providing valuable insights into their molecular structure and potential applications (Romano et al., 2012).
Aldose Reductase Inhibition and Antioxidant Activity
Quinoxalin-2(1H)-one-based derivatives of this compound have shown potential as aldose reductase inhibitors. These compounds exhibit significant inhibition of aldose reductase, a key enzyme in diabetic complications. Additionally, they possess antioxidant activity, making them promising candidates for combating diabetic complications (Qin et al., 2015).
Antimicrobial Activity
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant inhibition against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents in medical and agricultural applications (Ahmed et al., 2006).
Chemical Synthesis and Herbicidal Potential
The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid, a derivative of this compound, has shown herbicidal potential. This compound effectively controlled weed growth, indicating its potential application in agricultural weed management (A. E. et al., 2015).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including quinolin-8-yl-acetic acid, have a wide range of biological and pharmaceutical activities . Therefore, future research may focus on further exploring these activities and developing new synthesis methods to overcome the drawbacks of current syntheses and reduce their environmental impact .
Mechanism of Action
Target of Action
Quinolin-8-yl-acetic acid, like other quinoline derivatives, is known to interact with various biological targets. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some quinoline derivatives have been reported to inhibit tumor growth by affecting pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness .
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities suggest that quinoline derivatives can have various molecular and cellular effects.
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many chemical compounds .
Properties
IUPAC Name |
2-quinolin-8-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXDDZQNKIORGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585421 | |
Record name | (Quinolin-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152150-04-4 | |
Record name | (Quinolin-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinolin-8-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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